Delavirdine

Description

A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.

This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor.

This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.

This compound is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, this compound may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for viral disease and has 2 investigational indications.

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Propriétés

IUPAC Name |

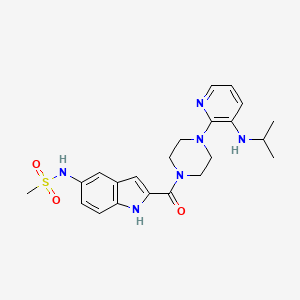

N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBIGIKBNXZKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147221-93-0 (mesylate) | |

| Record name | Delavirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022892 | |

| Record name | Delavirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delavirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.60e-02 g/L | |

| Record name | Delavirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136817-59-9 | |

| Record name | Delavirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136817-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delavirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delavirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delavirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAVIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Delavirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226-228 °C, 226 - 228 °C | |

| Record name | Delavirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delavirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Odyssey of Delavirdine: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant milestone in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the chemical synthesis and discovery of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the detailed experimental protocols for its synthesis, present quantitative data in a structured format, and visualize the intricate chemical transformations and its mechanism of action.

Introduction: The Dawn of a New HIV-1 Inhibitor

The discovery of this compound (U-90152) emerged from extensive research efforts to identify potent and specific inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] As a non-nucleoside inhibitor, this compound distinguishes itself by binding to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[3] This mechanism offered a new avenue for antiretroviral therapy, distinct from the nucleoside analogues that act as chain terminators. The synthesis of this compound leverages the strategic combination of two key heterocyclic scaffolds: a substituted indole and a pyridine ring, linked via a piperazine core.[2]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's mode of action is characterized by its direct, non-competitive inhibition of HIV-1's RNA- and DNA-dependent DNA polymerase functions.[3] It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, a site distinct from the active site where nucleoside triphosphates bind.[3] This binding event induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the conversion of viral RNA into DNA, a crucial step for viral replication.[3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine and 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid . These intermediates are then coupled to form the final this compound molecule. The overall total yield of the synthesis has been reported to be approximately 34%.[4]

Synthesis of Key Intermediates

3.1.1. Synthesis of Ethyl 5-nitroindole-2-carboxylate

This starting material is synthesized via a Fischer indole synthesis.

-

Experimental Protocol:

-

p-Nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate to form the corresponding hydrazone.

-

The hydrazone (17.5 g, 0.07 mol) is dissolved in toluene (150 mL).

-

Polyphosphoric acid (150 g) is slowly added with stirring.

-

The mixture is heated to 85-90°C, at which point an exothermic reaction increases the temperature to 105-115°C. The reaction is refluxed for 30 minutes.

-

After cooling to 60°C, 150 mL of ice water is added, and stirring is continued for 30 minutes to hydrolyze excess polyphosphoric acid.

-

The solid product is collected by filtration, washed with water, and dried to afford ethyl 5-nitroindole-2-carboxylate.[1]

-

| Reactant | Molecular Weight | Moles | Quantity |

| Hydrazone | 251.22 g/mol | 0.07 | 17.5 g |

| Toluene | 92.14 g/mol | - | 150 mL |

| Polyphosphoric acid | - | - | 150 g |

| Product | Molecular Weight | Yield | |

| Ethyl 5-nitroindole-2-carboxylate | 234.21 g/mol | 71.4% (11.7 g) |

3.1.2. Synthesis of 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate III)

-

Experimental Protocol:

-

Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under alkaline conditions.

-

The resulting 5-nitroindole-2-carboxylic acid is reduced using Raney Ni and H₂ at normal temperature and pressure.

-

The obtained 5-aminoindole-2-carboxylic acid is then reacted with methanesulfonyl chloride in the presence of an acid binding agent (e.g., saturated sodium carbonate) to yield the final intermediate.[4]

-

3.1.3. Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II)

-

Experimental Protocol:

-

2-Chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.

-

The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine (24.12 g, 0.14 mol) is heated with anhydrous piperazine (97.6 g, 1.16 mol) to 150°C and refluxed for 24 hours.

-

The reaction mixture is cooled to 110°C, and toluene (80 mL) is added.

-

After cooling to room temperature, insoluble solids are removed by filtration.

-

The filtrate is washed with water, and the pH is adjusted to 4.3-4.5 with concentrated hydrochloric acid.

-

The aqueous layer is separated, and the pH is adjusted to 12.5-13.0 with 50% NaOH, followed by extraction with toluene and drying over anhydrous sodium sulfate to give the product.[4]

-

| Reactant | Molecular Weight | Moles | Quantity |

| 2-chloro-3-[(1-methylethyl)amino]pyridine | 170.65 g/mol | 0.14 | 24.12 g |

| Anhydrous piperazine | 86.14 g/mol | 1.16 | 97.6 g |

| Product | Molecular Weight | Yield | |

| 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine | 220.31 g/mol | Not specified |

Final Condensation to this compound

-

Experimental Protocol:

-

5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate III) is converted to its acyl chloride by reacting with thionyl chloride.

-

The acyl chloride is then condensed with 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II) in a 1:0.8 to 1:2.4 molar ratio.

-

The reaction is carried out at a temperature of 0-40°C for 2-14 hours to yield this compound.[4]

-

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazone Formation | p-Nitrophenylhydrazine HCl, Ethyl pyruvate | - | - | - |

| 2 | Fischer Indole Synthesis | Polyphosphoric acid, Toluene | 105-115 | 0.5 | 71.4 |

| 3 | Hydrolysis | Alkaline conditions | 20-30 | 5-8 | - |

| 4 | Reduction | Raney Ni, H₂ | Room Temp | - | - |

| 5 | Sulfonylation | Methanesulfonyl chloride, Na₂CO₃ | - | - | - |

| 6 | Reductive Amination | Acetone, Reducing agent | - | - | - |

| 7 | Piperazine Substitution | Anhydrous piperazine | 150 | 24 | - |

| 8 | Final Condensation | Thionyl chloride | 0-40 | 2-14 | 63 (final step) |

| Overall | 34 |

Conclusion

The synthesis and discovery of this compound marked a pivotal moment in the fight against HIV/AIDS, introducing a new class of inhibitors with a unique mechanism of action. The chemical synthesis, though multi-stepped, is a well-defined process hinging on the successful formation and coupling of key pyridine and indole intermediates. This guide provides a comprehensive overview of the technical aspects of this compound's development, offering valuable insights for researchers and professionals dedicated to the ongoing discovery of novel antiviral agents. Further research into optimizing the synthetic route and exploring new analogues continues to be an area of active investigation.

References

- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. journalirjpac.com [journalirjpac.com]

- 3. Synthesis and anti-HIV-1 activity of new this compound analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102675284A - Synthesis method of this compound - Google Patents [patents.google.com]

Delavirdine Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is curated from various preclinical studies conducted in rats, mice, and monkeys to support researchers and professionals involved in drug development.

Introduction

This compound mesylate is a potent and specific inhibitor of HIV-1 reverse transcriptase. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for predicting its pharmacokinetic profile and potential efficacy and toxicity in humans. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for this compound in various preclinical models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as dose, formulation, and analytical methods.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (µM) | Tmax (hr) | AUC (µM·hr) | Bioavailability (%) | Reference |

| Rat (Sprague-Dawley) | 10 | ND | ND | ND | >80 | [1] |

| Rat | ND | ND | ~1 | ND | ND | [2] |

| Monkey (Cynomolgus) | 80 (single dose) | ND | ND | ND | ND | [3] |

ND: Not Determined from the available search results.

Note: The data for oral administration is limited in the provided search results. The bioavailability in rats was reported to be greater than 80% at a 10 mg/kg dose[1]. Peak plasma concentrations in rats are reported to occur at approximately 1 hour[2].

Table 2: In Vitro Metabolism Parameters of this compound in Liver Microsomes

| Species | Apparent KM (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (µL/min/mg protein) |

| Rat | ND | ND | ND |

| Monkey | ND | ND | ND |

| Dog | ND | ND | ND |

ND: Not Determined from the available search results. While studies mention in vitro metabolism, specific KM and Vmax values for different preclinical species were not available in the provided search results.

Table 3: Plasma Protein Binding of this compound

| Species | Protein Binding (%) |

| In vitro (Human Plasma) | ~98 |

Note: this compound is highly bound to plasma proteins, primarily albumin[4].

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Pharmacokinetic Studies

Animal Models:

-

Rats: Male and female Sprague-Dawley rats are commonly used.

-

Monkeys: Male and female cynomolgus monkeys are a relevant non-human primate model.

Drug Administration:

-

Oral (PO): this compound mesylate is typically administered as a solution or suspension via oral gavage. For the study in rats where bioavailability was determined, [14C]this compound mesylate was used[1].

-

Intravenous (IV): For determining absolute bioavailability, an intravenous formulation would be administered, typically into a tail vein in rats or a cephalic vein in larger animals.

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, jugular vein, or femoral artery).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

For metabolism studies, urine and feces are collected over specified intervals[1][3].

Bioanalytical Method for this compound in Plasma

A sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly used for the quantification of this compound in plasma[5].

Sample Preparation:

-

To 50 µL of plasma, add 150 µL of an internal standard solution (e.g., cisapride 10 µg/mL) in acetonitrile to precipitate proteins[5].

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject an aliquot of the clear supernatant onto the HPLC system[5].

Chromatographic Conditions:

-

Column: C18 reverse-phase column[5].

-

Mobile Phase: A mixture of acetonitrile and 50 mM sodium dihydrogen phosphate (e.g., 60:40, v/v)[5].

-

Flow Rate: 1 mL/min[5].

-

Detection: Fluorescence detector with excitation at 295 nm and emission at 425 nm[5].

Calibration and Quantification:

-

Calibration curves are prepared by spiking blank plasma with known concentrations of this compound.

-

The peak area ratio of this compound to the internal standard is used for quantification.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.

Protocol Outline:

-

Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used[6][7].

-

Preparation: One chamber of the dialysis cell is filled with plasma from the preclinical species of interest (e.g., rat, dog, or monkey plasma) spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4)[6][8].

-

Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours)[7][8].

-

Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers[8].

-

Analysis: The concentration of this compound in both aliquots is determined by a validated bioanalytical method, such as HPLC-fluorescence[5][6].

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Metabolic Pathways and Experimental Workflows

This compound Metabolism

This compound undergoes extensive metabolism in preclinical species. The primary metabolic pathways include N-desalkylation and hydroxylation of the pyridine ring[1][3]. In rats, major metabolites include 6'-hydroxy this compound and its conjugates, as well as desalkyl this compound[1]. In monkeys, desalkyl this compound is the major circulating metabolite[3].

Experimental Workflow for Metabolism Studies

The following diagram illustrates a typical workflow for identifying this compound metabolites in preclinical studies.

References

- 1. Metabolism of the human immunodeficiency virus type 1 reverse transcriptase inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gskpro.com [gskpro.com]

- 3. Identification of the metabolites of the HIV-1 reverse transcriptase inhibitor this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Determination of this compound in very small volumes of plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Delavirdine Against Diverse HIV-1 Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (DLV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), this compound plays a crucial role in combination antiretroviral therapy. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against a spectrum of HIV-1 strains, including wild-type and drug-resistant variants. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support research and drug development efforts in the field of HIV therapeutics.

This compound exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[1] Notably, this compound is specific to HIV-1 and does not inhibit HIV-2 RT or human DNA polymerases.[1]

Quantitative In Vitro Antiviral Activity of this compound

The antiviral potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50% in vitro. The IC50 values of this compound have been determined against various laboratory-adapted strains, clinical isolates, and site-directed mutants of HIV-1.

| HIV-1 Strain/Isolate | Genotype | IC50 (µM) | Fold Change in IC50 | Cell System | Reference |

| Wild-Type | |||||

| Clinical Isolates (Baseline) | Wild-Type | 0.022 (median) | - | PBMC | [2][3] |

| HIV-1 NL4-3 | Wild-Type | Not explicitly found | - | MT-2/TZM-bl | [4] |

| HIV-1 IIIB | Wild-Type | Not explicitly found | - | Not specified | |

| Resistant Strains | |||||

| Clinical Isolates (Week 8) | Various mutations | 5.365 (median) | ~244 | PBMC | [2][3] |

| Mutant Strain | K103N | Not explicitly found | Not explicitly found | Not specified | |

| Mutant Strain | Y181C | Not explicitly found | Not explicitly found | Not specified | [5] |

| Mutant Strain | P236L | Not explicitly found | Not explicitly found | H9 and PBMC | [6] |

| Mutant Strain | K103N + Y181C | Not explicitly found | Not explicitly found | Not specified |

Note: While specific IC50 values for some common laboratory strains and specific mutants were not found in the provided search results, the development of resistance leading to a significant increase in IC50 is well-documented.[2][3] The K103N and Y181C mutations are known to confer cross-resistance to other NNRTIs.[7] The P236L mutation, while conferring resistance to this compound, can hypersensitize the virus to other NNRTIs.[2][7]

Experimental Protocols

Accurate determination of in vitro antiviral activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three key assays used to evaluate the efficacy of this compound against HIV-1.

Peripheral Blood Mononuclear Cell (PBMC) Assay

The PBMC assay is a widely used method for assessing the susceptibility of clinical HIV-1 isolates to antiretroviral drugs.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in primary human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Patient-derived or laboratory-adapted HIV-1 virus stock

-

This compound stock solution

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Stimulation of PBMCs: Stimulate the isolated PBMCs with PHA for 2-3 days in RPMI 1640 medium supplemented with FBS and IL-2 to induce cell division and increase susceptibility to HIV-1 infection.

-

Virus Inoculation: Infect the stimulated PBMCs with a standardized amount of HIV-1 virus stock.

-

Drug Treatment: After a short incubation period to allow for viral entry, wash the cells to remove excess virus and resuspend them in fresh medium containing serial dilutions of this compound.

-

Culture and Monitoring: Culture the infected and treated cells for 7-10 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

Endpoint Analysis: On the final day of culture, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

-

Data Analysis: Determine the IC50 value by plotting the percentage of p24 antigen inhibition against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen Capture ELISA

The p24 antigen capture ELISA is a common method for quantifying HIV-1 replication in cell culture supernatants.

Objective: To measure the amount of HIV-1 p24 capsid protein in culture supernatants as an indicator of viral replication.

Principle: This assay is a "sandwich" ELISA. A capture antibody specific for the HIV-1 p24 antigen is coated onto the wells of a microtiter plate. The sample containing the p24 antigen is added, and the antigen binds to the capture antibody. A second, enzyme-linked antibody that also recognizes p24 is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of bound enzyme.

Procedure:

-

Coating: Coat a 96-well microtiter plate with a monoclonal anti-p24 antibody and incubate overnight.

-

Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample and Standard Incubation: Add serial dilutions of a known p24 standard and the cell culture supernatants to be tested to the wells and incubate.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated polyclonal anti-p24 antibody. Incubate to allow binding to the captured p24 antigen.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.

-

Substrate Addition and Color Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance readings of the p24 standards and use it to determine the concentration of p24 in the experimental samples.[8]

Plaque Reduction Assay

The plaque reduction assay is used to quantify the number of infectious virus particles and to determine the neutralizing activity of antiviral compounds.

Objective: To measure the ability of this compound to reduce the number of infectious HIV-1 particles, as determined by the formation of plaques (foci of infected cells) in a monolayer of susceptible cells.

Materials:

-

HeLa-CD4 or other suitable adherent cell line expressing CD4 and co-receptors

-

High-glucose DMEM supplemented with FBS, penicillin, and streptomycin

-

Laboratory-adapted HIV-1 virus stock

-

This compound stock solution

-

Agarose or methylcellulose overlay medium

-

Crystal violet or neutral red stain

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa-CD4 cells in multi-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the HIV-1 virus stock and pre-incubate them with various concentrations of this compound.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without this compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain the monolayer with a dye such as crystal violet or neutral red. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating this compound, the following diagrams are provided in Graphviz DOT language.

HIV-1 Reverse Transcription and Inhibition by this compound

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.

General Experimental Workflow for In Vitro Antiviral Assay

Caption: A generalized workflow for determining the in vitro antiviral activity of this compound.

Note on Signaling Pathways: Extensive searches did not yield specific studies detailing the direct impact of this compound on cellular signaling pathways such as MAPK/ERK or NF-kB in the context of HIV-1 infection. Research in this area has primarily focused on the direct inhibition of the viral reverse transcriptase. The NF-κB and MAPK pathways are known to be involved in HIV-1 replication and latency, but the specific modulatory effects of this compound on these pathways remain an area for further investigation.[11][12][13][14][15]

Conclusion

This compound is a potent in vitro inhibitor of wild-type HIV-1, although its efficacy can be significantly reduced by the emergence of resistance mutations in the reverse transcriptase enzyme. This technical guide provides a summary of its quantitative antiviral activity, detailed protocols for key in vitro assays, and visual representations of its mechanism of action and experimental workflows. This information serves as a valuable resource for researchers and drug development professionals working to understand and combat HIV-1. Further research is warranted to elucidate the potential effects of this compound on host cell signaling pathways, which may reveal additional mechanisms of action or opportunities for therapeutic intervention.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,5-diphenylpyrazole nonnucleoside HIV-1 reverse transcriptase inhibitors with enhanced activity versus the this compound-resistant P236L mutant: lead identification and SAR of 3- and 4-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The P236L this compound-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 11. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Alternate NF-κB-Independent Signaling Reactivation of Latent HIV-1 Provirus - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Delavirdine: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a bisheteroarylpiperazine (BHAP) derivative, it allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), thereby inhibiting its RNA- and DNA-dependent DNA polymerase functions[1]. The emergence of drug-resistant HIV-1 strains has necessitated the development of novel NNRTIs with improved potency, broader activity against resistant mutants, and more favorable pharmacokinetic profiles. This technical guide provides an in-depth overview of the structural analogues of this compound, their synthesis, therapeutic potential, and the experimental methodologies used for their evaluation.

Mechanism of Action

This compound and its analogues are non-competitive inhibitors of HIV-1 RT. They bind to a specific, allosteric site on the enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerization of viral DNA[1].

Figure 1: Mechanism of Action of this compound and its Analogues.

Structural Analogues and Quantitative Analysis

Numerous structural analogues of this compound have been synthesized and evaluated for their anti-HIV-1 activity. Modifications have been focused on various parts of the molecule, including the indole ring, the piperazine core, and the pyridine ring, to improve potency against wild-type and resistant HIV-1 strains. The following tables summarize the quantitative data for selected this compound analogues.

Table 1: In Vitro Anti-HIV-1 Activity of this compound Analogues

| Compound | Modification | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | - | MT-4 | 0.05 | >100 | >2000 |

| Analogue 1Aa | Arylpyrrole moiety | MT-4 | Submicromolar | Not specified | Potent and selective |

| Compound 7 | (Alkylamino)piperidine | MT-4 | 0.003 | >100 | >33333 |

| Compound 15 | (Alkylamino)piperidine | MT-4 | 0.002 | >100 | >50000 |

| Compound 36 | (Alkylamino)piperidine | MT-4 | 0.004 | >100 | >25000 |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Analogues

| Compound | HIV-1 RT Mutant | IC50 (µM) |

| This compound | Wild-Type | 0.26 |

| Compound 7 | Y181C | 0.1 |

| Compound 15 | Y181C | 0.08 |

| Compound 36 | P236L | 0.5 |

IC50: 50% inhibitory concentration against the enzyme.

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic scheme for this compound analogues involves the coupling of a substituted indole-2-carboxylic acid with a substituted piperazine derivative. The following is a representative protocol based on literature descriptions[2][3]:

Step 1: Synthesis of the Piperazine Intermediate

-

To a solution of 2-chloro-3-aminopyridine in a suitable solvent (e.g., toluene), add an excess of piperazine.

-

Heat the reaction mixture under reflux for 24 hours.

-

After cooling, filter the mixture and wash the solid with the solvent.

-

The filtrate is then subjected to an acid-base extraction to isolate the desired 1-(3-aminopyridin-2-yl)piperazine intermediate.

-

The product is purified by crystallization or column chromatography.

Step 2: Synthesis of the Indole-2-Carboxylic Acid Moiety

-

Start with a commercially available or synthesized substituted indole.

-

Protect the indole nitrogen if necessary.

-

Introduce the carboxylic acid group at the 2-position, for example, through Vilsmeier-Haack formylation followed by oxidation.

-

Introduce other desired substituents on the indole ring.

Step 3: Coupling and Final Product Formation

-

Activate the carboxylic acid of the indole derivative using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or thionyl chloride to form an acyl chloride.

-

React the activated indole derivative with the piperazine intermediate in an appropriate solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine).

-

The reaction is typically stirred at room temperature for several hours.

-

After completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The final product is purified by column chromatography and/or recrystallization.

-

Characterization of the final compound is performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis[3].

Figure 2: General Synthetic Workflow for this compound Analogues.

In Vitro Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based model[4][5][6][7][8].

-

Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes) in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection: Add the diluted compounds to the cells, followed by the addition of a known amount of HIV-1 virus stock (e.g., NL4-3 or JR-CSF).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control wells.

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on TZM-bl cells using an assay such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).

Figure 3: Workflow for TZM-bl Cell-Based Anti-HIV-1 Assay.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified HIV-1 RT[9][10][11][12].

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer, dNTPs (including biotin- and digoxigenin-labeled dUTP), and the reaction buffer (typically containing Tris-HCl, KCl, and MgCl2).

-

Compound Addition: Add serial dilutions of the test compounds to the wells of a microtiter plate.

-

Enzyme Addition: Add a fixed amount of purified recombinant HIV-1 RT to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product.

-

Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the enzyme activity by 50% compared to the no-inhibitor control.

Cellular Signaling Pathways

While the primary mechanism of action of this compound and its analogues is the direct inhibition of HIV-1 RT, their interaction with host cell factors and potential modulation of cellular signaling pathways are areas of ongoing research.

-

Cytochrome P450 (CYP) Interactions: this compound is a known inhibitor of CYP3A4 and to a lesser extent, other CYP isoforms. This can lead to significant drug-drug interactions, affecting the metabolism of co-administered drugs[13]. The design of new analogues often aims to minimize these interactions.

-

Potential for Off-Target Effects: Like many small molecule inhibitors, this compound analogues could potentially interact with cellular kinases, given the structural similarities in the ATP-binding pockets of many kinases. However, specific studies on the effects of this compound analogues on major signaling pathways like MAPK/ERK or NF-κB are limited. Further investigation is warranted to explore potential off-target effects that could contribute to either efficacy or toxicity. The activation of pathways like NF-κB is known to be impacted by HIV-1 infection, and compounds that modulate this pathway could have therapeutic implications[14][15][16][17]. Similarly, the MAPK/ERK pathway is involved in viral replication and host cell response, making it a potential target for antiviral therapies[18][19][20][21].

References

- 1. researchgate.net [researchgate.net]

- 2. CN102675284A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcv.lanl.gov [hcv.lanl.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. researchgate.net [researchgate.net]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. mybiosource.com [mybiosource.com]

- 11. abnova.com [abnova.com]

- 12. HIV Reverse Transcriptase Assay [profoldin.com]

- 13. This compound: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB Duplications in the Promoter-Variant HIV-1C LTR Impact Inflammation Without Altering Viral Replication in the Context of Simian Human Immunodeficiency Viruses and Opioid-Exposure [frontiersin.org]

- 18. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The MAPK Response to Virus Infection Is Modified by Probenecid [mdpi.com]

- 20. Regulation of Human Immunodeficiency Virus Type 1 Infectivity by the ERK Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Delavirdine: A Historical Linchpin in the Evolution of Non-Nucleoside Reverse Transcriptase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of delavirdine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), and its pivotal role in the historical development of this critical class of antiretroviral drugs. This compound, approved by the U.S. Food and Drug Administration (FDA) in 1997, offered a unique mechanism of action against human immunodeficiency virus type 1 (HIV-1) and contributed significantly to the understanding of NNRTI binding, efficacy, and the emergence of drug resistance. While its clinical use has been largely superseded by newer agents with more favorable profiles, a detailed examination of this compound provides invaluable insights for researchers and scientists in the ongoing pursuit of novel anti-HIV therapeutics.

Introduction: The Dawn of Non-Competitive Inhibition

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intense search for effective antiviral therapies.[1] Initial efforts focused on nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during the reverse transcription of the viral RNA genome into DNA. However, the emergence of drug resistance and toxicities associated with NRTIs highlighted the need for new classes of antiretrovirals with different mechanisms of action.

The late 1980s and early 1990s saw the dawn of the non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chemically diverse group of compounds that bind to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme.[2] this compound, a bis(heteroaryl)piperazine derivative, emerged from this era of discovery as a potent and specific inhibitor of HIV-1 RT.[3][4] Unlike NRTIs, NNRTIs do not require intracellular phosphorylation to become active and are not incorporated into the growing DNA chain. Instead, they act as non-competitive inhibitors, allosterically distorting the enzyme's conformation and thereby blocking its function.[2]

Mechanism of Action

This compound exerts its antiviral activity by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains, ultimately inhibiting the polymerase activity necessary for viral DNA synthesis.[3] The activity of this compound is highly specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases α, β, or γ.

dot

Caption: HIV-1 Replication Cycle and the Mechanism of this compound Inhibition.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against wild-type HIV-1 in cell culture. However, its efficacy is significantly reduced against strains harboring specific mutations in the reverse transcriptase gene.

| HIV-1 Strain | Mutation(s) | IC50 (µM) | Fold Change in IC50 |

| Wild-Type (Baseline Clinical Isolates) | None | 0.022 (median) | - |

| This compound-Resistant (Week 8 Clinical Isolates) | Various (K103N, Y181C, etc.) | 5.365 (median) | ~244 |

| Recombinant Virus | K103N | >10 | >450 |

| Recombinant Virus | Y181C | >10 | >450 |

| Recombinant Virus | P236L | >80 | >1250 |

Data compiled from clinical trial data and in vitro resistance studies.[3][4]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.

| Pharmacokinetic Parameter | Value (Mean ± SD or Range) |

| Absorption | |

| Tmax (hours) | 1 |

| Distribution | |

| Protein Binding | ~98% |

| Metabolism | |

| Primary Pathway | Cytochrome P450 3A4 (CYP3A4) |

| Elimination | |

| Half-life (t1/2) (hours) | 5.8 |

| Population Pharmacokinetics | |

| Volume of distribution at steady state (Vss) | 67.6 L |

| Intrinsic oral clearance | 19.8 L/h |

| Vmax | 1376 mg/day |

Data from population pharmacokinetic studies.

Clinical Efficacy

Clinical trials demonstrated the efficacy of this compound in combination with other antiretroviral agents, leading to reductions in viral load and increases in CD4+ T-cell counts.

| Clinical Trial Parameter | This compound-containing Regimen | Control Regimen (Dual NRTIs) |

| Viral Load | ||

| Proportion with HIV RNA <400 copies/mL at 52 weeks | 34% | 15% |

| CD4+ T-Cell Count | ||

| Mean change from baseline at 52 weeks (cells/mm³) | +69 | +38 |

Representative data from pivotal clinical trials.

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Transfer the contents of each well to a glass fiber filter using a cell harvester.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay assesses the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 laboratory strain (e.g., IIIB)

-

Complete cell culture medium (e.g., RPMI 1640 with fetal bovine serum and antibiotics)

-

Test compound (this compound)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilizing agent (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the wells containing the MT-4 cells.

-

Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

After the incubation period, add MTT reagent to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration and determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values.

Mandatory Visualizations

dot

Caption: Experimental Workflow for NNRTI Evaluation.

The Historical Impact and Legacy of this compound

This compound, as a first-generation NNRTI, played a crucial role in shaping the landscape of HIV therapy. Its development and clinical use provided several key learnings:

-

Proof of Concept: this compound, along with nevirapine, firmly established the NNRTI class as a viable therapeutic option, demonstrating that non-competitive inhibition of HIV-1 RT was an effective antiviral strategy.

-

Understanding Resistance: The rapid emergence of resistance to this compound, particularly the K103N and Y181C mutations, underscored the low genetic barrier to resistance for first-generation NNRTIs.[3][4] This knowledge was instrumental in guiding the development of second and third-generation NNRTIs with improved resistance profiles. The unique P236L mutation, which confers high-level resistance to this compound but can increase susceptibility to other NNRTIs, provided valuable insights into the complex interplay between drug structure, binding pocket mutations, and viral fitness.[5]

-

Drug-Drug Interactions: this compound's role as an inhibitor of CYP3A4 highlighted the importance of understanding the metabolic pathways of antiretroviral drugs and their potential for clinically significant drug-drug interactions. This understanding has become a cornerstone of modern combination antiretroviral therapy.

-

Combination Therapy: The clinical trials of this compound reinforced the necessity of using antiretroviral agents in combination to achieve durable viral suppression and delay the emergence of resistance.

While this compound is now rarely used in clinical practice due to its dosing frequency, pill burden, and the availability of more potent and durable NNRTIs, its legacy endures. The lessons learned from its development, mechanism of action, and resistance profile have been foundational for the design of subsequent generations of NNRTIs and other antiretroviral agents. For researchers and drug development professionals, the story of this compound serves as a critical case study in the evolution of anti-HIV therapy and a reminder of the continuous need for innovation in the face of a rapidly evolving virus.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. HIV Drug Resistance Database [hivdb.stanford.edu]

- 3. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

Early Clinical Trial Data on Delavirdine Monotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for Delavirdine when used as a monotherapy for the treatment of HIV-1. The information presented herein is compiled from foundational studies that were critical in shaping the understanding of this compound's antiviral activity, pharmacokinetic profile, and the significant challenge of drug resistance.

Quantitative Data Summary

The primary source of early clinical trial data for this compound monotherapy is the AIDS Clinical Trials Group (ACTG) Protocol 260. This was an open-label, four-arm, dose-ranging Phase I/II trial designed to evaluate the safety and anti-HIV-1 activity of this compound monotherapy at three different plasma concentration ranges compared to a control arm receiving nucleoside reverse transcriptase inhibitor (NRTI) therapy (zidovudine or didanosine).[1][2] A total of 113 subjects were analyzed in this study.[1]

The key quantitative outcomes of the ACTG 260 trial are summarized in the tables below.

Table 1: Mean HIV-1 RNA Level Reduction from Baseline (log10 copies/mL) in ACTG 260

| Treatment Arm (Target Trough Concentration) | Week 2 | Week 8 |

| This compound (Low: 3 to 10 µM) | 0.87[1] | \multirow{3}{*}{0.10 (pooled)}[1] |

| This compound (Middle: 11 to 30 µM) | 1.08[1] | |

| This compound (High: 31 to 50 µM) | 1.02[1] | |

| Nucleoside Control (Zidovudine or Didanosine) | 0.67[1] | 0.55[1] |

Note: Due to a lack of sustained viral suppression, the data for the three this compound arms were pooled at week 8.

The initial results at week 2 demonstrated potent anti-HIV activity of this compound monotherapy, with a mean reduction in plasma HIV-1 RNA levels that was significantly greater than that observed in the nucleoside arm.[1] However, this antiviral effect was transient. By week 8, the viral load in patients receiving this compound had returned to near baseline levels, leading to the early termination of the trial.[1] The primary reason for this loss of efficacy was the rapid emergence of drug-resistant HIV-1 variants.[1]

Table 2: Emergence of Phenotypic Resistance to this compound in ACTG 260

| Timepoint | Number of Subjects with Phenotypic Resistance | Total Subjects Tested | Percentage with Resistance |

| Week 8 | 28 | 30 | 93% |

Data from a subset of patients in the ACTG 260 trial who underwent resistance testing.

Genotypic analysis of viral isolates from patients who developed resistance revealed the predominance of specific mutations in the reverse transcriptase gene, notably K103N and Y181C, which are known to confer cross-resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4] The P236L mutation, which confers this compound resistance but can increase sensitivity to other NNRTIs, was detected in less than 10% of the isolates.[3][4]

Experimental Protocols

The methodologies employed in the ACTG 260 trial were crucial for obtaining the data that characterized the early profile of this compound.

Study Design and Patient Population

ACTG 260 was a randomized, multicenter, open-label, dose-ranging Phase I/II clinical trial.[5] The study enrolled 115 HIV-infected subjects with CD4 counts between 200 and 500/mm³.[5] Approximately half of the participants were antiretroviral-naive, while the other half had prior experience with zidovudine.[5] Patients were randomized to one of four arms: three arms received this compound monotherapy with doses adjusted to achieve specific target trough plasma concentrations (low, middle, and high), and one control arm received standard nucleoside monotherapy.[1][2]

Pharmacokinetic Analysis

This compound plasma concentrations were monitored weekly to ensure they were within the target ranges.[2] Trough blood samples were collected 6 to 12 hours after the last dose.[2] While the specific assay used in ACTG 260 is not detailed in the primary publication, a common method for quantifying this compound in human plasma during that period was isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Protocol: Quantification of this compound in Human Plasma using HPLC

-

Sample Preparation: Protein precipitation is performed on 200 µL of plasma using acetonitrile.

-

Extraction: The resulting extract is evaporated to concentrate the analyte.

-

Chromatographic Separation: The reconstituted sample is injected into an isocratic reversed-phase HPLC system.

-

Detection: this compound is detected using a fluorescence detector with an excitation wavelength of 300 nm and an emission wavelength of 425 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve. The validated range for this method is typically 50 to 50,000 ng/mL.

Virological Assessments

Plasma HIV-1 RNA levels were measured at baseline and at specified time points throughout the study. ACTG 260 was one of the first trials to use HIV-1 RNA assays with real-time analysis of the results to inform trial progression.[6]

A subset of 30 patients from the ACTG 260 trial underwent detailed resistance analysis.[5]

-

HIV-1 Culture: Peripheral blood mononuclear cells (PBMCs) were cultured for HIV-1 isolation following the ACTG consensus methodology.[5]

-

Phenotypic Susceptibility Testing: The susceptibility of the cultured viral isolates to this compound was determined using the ACTG-Department of Defense consensus protocol.[5] This involved assessing viral replication in the presence of a range of this compound concentrations (0.01 to 50 µM).[5]

-

Genotypic Resistance Testing: A region of the viral pol gene, which encodes the reverse transcriptase enzyme, was amplified from proviral DNA in cultured PBMCs or from plasma RNA.[5] The amplified PCR product was then directly sequenced using automated methods to identify mutations associated with drug resistance.[5]

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is near the catalytic site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Mechanism of Action of this compound.

Experimental Workflow for Resistance Analysis in ACTG 260

The following diagram illustrates the workflow used to assess the development of this compound resistance in the ACTG 260 trial.

Caption: Workflow for HIV-1 Resistance Analysis.

References

- 1. ACTG 260: a randomized, phase I-II, dose-ranging trial of the anti-human immunodeficiency virus activity of this compound monotherapy. The AIDS Clinical Trials Group Protocol 260 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of this compound monotherapy (ACTG 260) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of this compound Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ACTG 260: a Randomized, Phase I-II, Dose-Ranging Trial of the Anti-Human Immunodeficiency Virus Activity of this compound Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Delavirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding of Delavirdine to its target, the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the combination antiretroviral therapy for HIV-1 infection. This document details the molecular interactions at the binding site, presents quantitative data on its inhibitory activity, outlines key experimental methodologies for its study, and visualizes the critical pathways and workflows involved.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 RT, a crucial enzyme for the viral life cycle that converts the viral RNA genome into DNA.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP).[1][4] This binding induces a conformational change in the enzyme, particularly in the p66 subunit, which distorts the catalytic site and inhibits the polymerase activity, thereby blocking viral replication.[1][5]

The this compound Binding Site

The NNRTI-binding pocket is a hydrophobic pocket located approximately 10 Å from the catalytic site of HIV-1 RT.[1] The binding of this compound within this pocket is characterized by a network of hydrophobic and hydrogen bonding interactions with specific amino acid residues.

Structural studies, including X-ray crystallography of the this compound-RT complex (PDB ID: 1KLM), have elucidated the key residues involved in this interaction.[1]

Key Interacting Residues:

-

Hydrogen Bonding: The piperazine ring of this compound forms a crucial hydrogen bond with the main chain of Lysine 103 (K103) .[1]

-

Hydrophobic Interactions: The indole ring of this compound engages in extensive hydrophobic interactions with Proline 236 (P236) .[1] Other residues that contribute to the hydrophobic environment of the binding pocket and interact with this compound include Leucine 100 (L100), Valine 106 (V106), Valine 179 (V179), Tyrosine 181 (Y181), Tyrosine 188 (Y188), and Tryptophan 229 (W229).

These interactions anchor this compound within the NNIBP, leading to the allosteric inhibition of the enzyme.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound is quantified by its ability to inhibit HIV-1 replication and the enzymatic activity of RT. This is typically measured as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). The development of drug resistance is a significant challenge, and it is crucial to assess the activity of this compound against both wild-type and mutant strains of HIV-1.

| HIV-1 Strain/Isolate | Inhibitor | IC50 (µM) | Fold Change in IC50 | Reference |

| Laboratory Isolate (Wild-Type) | This compound | 0.26 | - | [6] |

| Clinical Isolates (Baseline, n=30) | This compound | 0.022 (median) | - | [1] |

| Clinical Isolates (Week 8 post-treatment, n=30) | This compound | 5.365 (median) | ~244 | [1] |

| Isolate with K103N mutation | This compound | > IC50 of baseline | Significant increase | [1] |

| Isolate with Y181C mutation | This compound | > IC50 of baseline | Significant increase | [1] |

| Isolate with P236L mutation | This compound | > IC50 of baseline | Significant increase | [1] |

Note: The fold change in IC50 is a measure of the level of resistance. A higher fold change indicates greater resistance.

Experimental Protocols

The study of this compound's interaction with HIV-1 RT involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of this compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound stock solution (in DMSO)

-

Assay buffer: 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% (v/v) Triton X-100

-

Template/primer: Poly(rA)/oligo(dT)12-18

-

Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP)

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

96-well microtiter plates

-

DEAE filter mats

-

Scintillation counter

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, poly(rA)/oligo(dT) template/primer, and the dNTP mix with [³H]-dTTP.

-

Serial Dilution of Inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant HIV-1 RT to the desired concentration in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add the serially diluted this compound or control (buffer with DMSO).

-

Add the diluted HIV-1 RT to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the polymerase reaction by adding the reagent mix containing the template/primer and dNTPs.

-

Incubate the plate at 37°C for 1 hour.

-

-

Termination and Detection:

-

Stop the reaction by adding cold 10% (w/v) trichloroacetic acid (TCA).

-

Transfer the reaction mixtures to a DEAE filter mat and wash with 5% (w/v) TCA followed by ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Site-Directed Mutagenesis of HIV-1 RT

This protocol describes the introduction of specific mutations into the gene encoding HIV-1 RT to study their effect on this compound susceptibility. The example below is for introducing the K103N mutation.

Materials:

-

Plasmid DNA containing the wild-type HIV-1 RT gene

-

Mutagenic primers (forward and reverse) containing the desired nucleotide change for the K103N mutation (AAA to AAT or AAC).

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTP mix

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar plates with appropriate antibiotic for selection

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is:

-

Initial denaturation: 95°C for 2 minutes

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

-

Incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

X-ray Crystallography of HIV-1 RT in Complex with this compound

This protocol provides a general workflow for determining the three-dimensional structure of the HIV-1 RT-Delavirdine complex.

Procedure:

-

Protein Expression and Purification:

-

Express the p66 and p51 subunits of HIV-1 RT, often as a heterodimer, in a suitable expression system (e.g., E. coli).

-

Purify the RT heterodimer to high homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Incubate the purified HIV-1 RT with a molar excess of this compound to form the complex.

-